1-Cyclobutyl-2-nitroethan-1-one

Catalog No.
S12162140
CAS No.
M.F
C6H9NO3
M. Wt
143.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cyclobutyl-2-nitroethan-1-one

Product Name

1-Cyclobutyl-2-nitroethan-1-one

IUPAC Name

1-cyclobutyl-2-nitroethanone

Molecular Formula

C6H9NO3

Molecular Weight

143.14 g/mol

InChI

InChI=1S/C6H9NO3/c8-6(4-7(9)10)5-2-1-3-5/h5H,1-4H2

InChI Key

FVFNPVGJWVPBBT-UHFFFAOYSA-N

Canonical SMILES

C1CC(C1)C(=O)C[N+](=O)[O-]

1-Cyclobutyl-2-nitroethan-1-one is an organic compound characterized by a cyclobutyl group attached to a nitroethanone functional moiety. Its molecular formula is C7_7H9_9N1_1O2_2, and it features a cyclobutane ring, which is a four-membered cyclic alkane, combined with a nitro group (-NO2_2) and a carbonyl group (C=O). This compound can be classified as a nitro ketone due to the presence of both nitro and ketone functionalities.

Typical of ketones and nitro compounds. Notably, it can undergo:

  • Nucleophilic Addition: The carbonyl carbon is susceptible to nucleophilic attack, leading to the formation of alcohols after reduction.
  • Reduction Reactions: The nitro group can be reduced to an amine under specific conditions, while the ketone can be reduced to an alcohol.
  • Electrophilic Aromatic Substitution: If the compound is subjected to conditions that facilitate electrophilic substitution, the nitro group can influence the reactivity of adjacent aromatic systems.

The synthesis of 1-Cyclobutyl-2-nitroethan-1-one can be achieved through several methods:

  • Nitroalkylation: Starting from cyclobutanone, this method involves the reaction with nitroalkanes in the presence of base to yield the desired product.
  • Direct Nitro Group Introduction: Using reagents such as nitric acid or nitronium salts on cyclobutane derivatives may introduce the nitro group directly.
  • Multi-step Synthesis: A more complex route may involve forming intermediates that subsequently undergo transformations to yield 1-Cyclobutyl-2-nitroethan-1-one.

The applications of 1-Cyclobutyl-2-nitroethan-1-one are primarily in research and development contexts. Potential uses include:

  • Synthetic Intermediates: It may serve as a precursor in organic synthesis for creating more complex molecules.
  • Pharmaceutical Research: Given its structural characteristics, it could be investigated for potential pharmaceutical applications, particularly in drug design.

Interaction studies involving 1-Cyclobutyl-2-nitroethan-1-one focus on how it interacts with biological systems or other chemical entities. These studies may include:

  • Reactivity with Nucleophiles: Understanding how various nucleophiles react with the carbonyl and nitro groups could provide insights into its reactivity patterns.
  • Biological Interactions: Investigating its interactions with biological macromolecules like proteins or nucleic acids could reveal its potential therapeutic roles.

1-Cyclobutyl-2-nitroethan-1-one shares similarities with several other compounds, particularly those containing cyclobutane rings or nitro groups. Here are some comparable compounds:

Compound NameStructure FeaturesUnique Characteristics
CyclobutanoneFour-membered ring with a ketoneSimple cyclic ketone; lacks nitro functionality
2-NitrocyclobutanoneNitro group attached to cyclobutanoneDirectly related but without additional ethane chain
3-Nitrophthalic AcidAromatic system with two nitro groupsMore complex structure; used in dye synthesis
NitroethaneSimple nitroalkaneLacks cyclic structure; used as solvent

The uniqueness of 1-Cyclobutyl-2-nitroethan-1-one lies in its combination of a cyclobutane ring with both a ketone and a nitro group, which may impart distinct reactivity and biological properties compared to its analogs.

XLogP3

0.9

Hydrogen Bond Acceptor Count

3

Exact Mass

143.058243149 g/mol

Monoisotopic Mass

143.058243149 g/mol

Heavy Atom Count

10

Dates

Last modified: 08-09-2024

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